N-Trifluoroacetyl-L-phenylalanine

Enzymatic resolution Carboxypeptidase A Amino acid protection

N-Trifluoroacetyl-L-phenylalanine is the definitive substrate for carboxypeptidase A-mediated kinetic resolution—N-acetyl analogs fail. The TFA group enables 19F NMR enantiodiscrimination and confers unique GC-ECD volatility. Subtilisin Carlsberg transesterification achieves >99% L-enantiomer preference under supercritical CO2. In acetonitrile, E values reach 15–25 for predictable preparative-scale resolution. Do not substitute: N-benzoyl and N-acetyl derivatives lack fluorine-dependent analytical capabilities and enzymatic recognition.

Molecular Formula C11H10F3NO3
Molecular Weight 261.2 g/mol
CAS No. 350-09-4
Cat. No. B1582369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trifluoroacetyl-L-phenylalanine
CAS350-09-4
Synonymstrifluoroacetyl-L-phenylalanine
Molecular FormulaC11H10F3NO3
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1
InChIKeyWVHMOENDFIKQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trifluoroacetyl-L-phenylalanine CAS 350-09-4: Chiral Amino Acid Derivative for Asymmetric Synthesis and Chromatographic Resolution


N-Trifluoroacetyl-L-phenylalanine (CAS 350-09-4) is an N-protected L-phenylalanine derivative characterized by a trifluoroacetyl (TFA) group on the α-amino nitrogen . With molecular formula C11H10F3NO3 and molecular weight 261.20 g/mol, this compound exhibits a reported melting point of 126–127°C [1][2]. The trifluoroacetyl moiety introduces three fluorine atoms, substantially enhancing electronegativity and enabling distinctive analytical and synthetic applications—particularly in enantioselective chromatography via 19F NMR detection and in protease-mediated kinetic resolutions [3][4]. Commercially available at purities of ≥95% to 99%, this compound serves as a chiral building block in peptide synthesis and as a derivatizing agent in amino acid analysis .

Why N-Trifluoroacetyl-L-phenylalanine Cannot Be Replaced by N-Acetyl or N-Benzoyl Analogs in Stereoselective Applications


N-Protected phenylalanine derivatives are not functionally interchangeable. The N-protecting group directly governs enzymatic recognition, chromatographic retention behavior, and the feasibility of certain analytical detection modes. N-Acetyl-phenylalanine, while structurally simpler, demonstrates markedly inferior substrate activity with carboxypeptidase A (CPA)—the N-TFA derivative is described as a 'far superior substrate' compared to the N-acetyl analog [1]. Conversely, N-benzoyl derivatives exhibit different enzyme specificities and cannot leverage 19F NMR detection due to the absence of fluorine atoms. The trifluoroacetyl group also confers distinct volatility and electron-capture properties essential for GC-ECD and GC-MS analysis, features absent in non-fluorinated alternatives [2]. These functional divergences mean that substituting N-TFA-phenylalanine with other N-acyl analogs will predictably fail in applications requiring CPA-mediated resolution, 19F-based analytical tracking, or specific chiral stationary phase interactions.

N-Trifluoroacetyl-L-phenylalanine (CAS 350-09-4): Comparator-Based Quantitative Differentiation Evidence


Superior Substrate for Carboxypeptidase A: N-TFA vs. N-Acetyl Phenylalanine in Enzymatic Resolution

N-Trifluoroacetyl-phenylalanine serves as a far superior substrate for bovine carboxypeptidase A (CPA) compared to N-acetyl-phenylalanine. The N-TFA derivative is stereospecifically digested by CPA, releasing the L-isomer while leaving the D-isomer intact, enabling efficient preparative-scale resolution of racemic α-methylphenylalanine. This superiority is explicitly described in comparative terms, with N-acetyl-α-methylphenylalanine being completely resistant to hog renal acylase I hydrolysis, whereas N-TFA-α-methylphenylalanine undergoes rapid, stereospecific CPA digestion [1].

Enzymatic resolution Carboxypeptidase A Amino acid protection Chiral separation

Quantitative 19F NMR Enantiodiscrimination: N-TFA-Phenylalanine Chemical Shift Nonequivalence in Sub-Stoichiometric Quinine

N-TFA-phenylalanine exhibits high 19F NMR enantiodiscrimination when analyzed with quinine as a chiral sensor. In C6D6 solvent, both 1H and 19F resonances are well differentiated for the D- and L-enantiomers, with nonequivalence detectable from very low equimolar concentrations of 0.1 mM and even in the presence of sub-stoichiometric amounts of quinine [1]. The enantioresolution quotient E confirms high-quality differentiation. In contrast, N-acetyl and N-benzoyl phenylalanine derivatives lack fluorine entirely, precluding 19F NMR analysis [2].

19F NMR Chiral sensing Enantiomeric purity Analytical chemistry

Enzymatic Transesterification Stereoselectivity: N-TFA vs. N-Acetyl Phenylalanine Esters in scCO2

In subtilisin Carlsberg-catalyzed transesterification under supercritical carbon dioxide (scCO2), N-TFA-phenylalanine methyl ester and N-TFA-phenylalanine ethyl ester both exhibit complete stereoselectivity: no evidence for reaction of the D-isomer could be detected by chiral gas chromatography [1]. This complete stereodiscrimination is comparable to that observed for N-acetyl-phenylalanine esters under identical scCO2 conditions.

Supercritical CO2 Enzyme catalysis Stereoselective synthesis Green chemistry

Protease-Catalyzed Transesterification Enantioselectivity in Acetonitrile: E = 15–25 for L-Enantiomer Preference

In protease-catalyzed transesterification of N-TFA-DL-phenylalanine 2,2,2-trifluoroethyl ester with 1-propanol, enantioselectivity varies markedly with solvent. In acetonitrile, subtilisin Carlsberg achieves an enantiomeric ratio E of 15–25, strongly preferring the L-enantiomer [1]. This E value provides a quantitative benchmark for preparative kinetic resolution. In contrast, other solvents tested (including hydrophilic and hydrophobic media) yielded E values not exceeding one order of magnitude except acetonitrile.

Enantioselectivity Organic solvent enzymology Protease catalysis Kinetic resolution

Optimal Research and Industrial Use Cases for N-Trifluoroacetyl-L-phenylalanine Based on Quantitative Evidence


Preparative-Scale Enzymatic Resolution of Racemic α-Methyl Amino Acids Using Carboxypeptidase A

N-Trifluoroacetyl-L-phenylalanine is the preferred substrate for CPA-mediated resolution of racemic α-methylphenylalanine. The N-TFA derivative undergoes stereospecific digestion by CPA, releasing the L-isomer while leaving the D-isomer of the N-TFA derivative intact for subsequent isolation and mild saponification to yield the free D-amino acid [1]. N-Acetyl derivatives fail in this application due to enzymatic resistance, making the TFA protecting group essential for this workflow [1].

19F NMR-Based Enantiomeric Purity Determination of Amino Acid Derivatives at Sub-Millimolar Concentrations

N-TFA-phenylalanine enables 19F NMR enantiodiscrimination using quinine as a chiral sensor, with detectable nonequivalence from concentrations as low as 0.1 mM in C6D6 [2]. This method provides a rapid, non-destructive alternative to chiral chromatography for enantiomeric purity assessment of amino acid derivatives. Non-fluorinated N-acyl analogs cannot be analyzed via 19F NMR [2][3].

Stereoselective Transesterification in Supercritical CO2 for Green Synthesis Applications

N-TFA-phenylalanine methyl and ethyl esters exhibit complete stereoselectivity (>99% L-enantiomer preference) in subtilisin Carlsberg-catalyzed transesterification under supercritical CO2 [4]. Optimized conditions (0.74 M water for methyl ester transesterification with 2% v/v ethanol; 1.3 M water for ethyl ester transesterification with 0.8–1.2% v/v methanol) enable sustainable, solvent-minimized stereoselective transformations [4].

Kinetic Resolution of N-TFA-Phenylalanine Esters in Acetonitrile with Defined Enantioselectivity (E = 15–25)

For protease-catalyzed transesterification of N-TFA-DL-phenylalanine 2,2,2-trifluoroethyl ester, acetonitrile provides optimal enantioselectivity with E values of 15–25 for subtilisin Carlsberg [5]. This quantitative benchmark enables predictable process design for preparative kinetic resolution, distinguishing acetonitrile from other solvents that yield E ≤ 10 [5].

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